![molecular formula C8H16N2 B141208 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine CAS No. 147459-55-0](/img/structure/B141208.png)

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

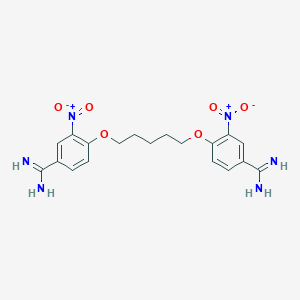

5-Methyl-octahydro-pyrrolo[3,4-c]pyridine is a chemical compound that has been studied for its potential applications in various fields of medicinal chemistry. It serves as a scaffold for constructing ligands that exhibit high affinity to nicotinic acetylcholine receptors (nAChRs), with the ability to selectively target either the alpha4beta2 or alpha7 subtypes. This selectivity is achieved through simple substitution patterns, which also provide insights into the ligand binding domains of these receptors .

Synthesis Analysis

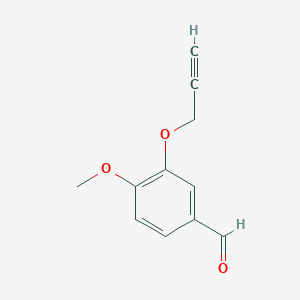

The synthesis of related compounds has been explored in several studies. For instance, a series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles were prepared, demonstrating the versatility of the scaffold in generating compounds with high affinity for nAChRs . Additionally, mononuclear complexes with related pyridine derivatives have been synthesized, showcasing the ability to form various coordination geometries and supramolecular architectures . Furthermore, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones through the reaction with nucleophiles has been reported, indicating the reactivity of similar structures under both acidic and basic conditions .

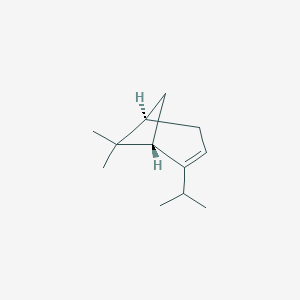

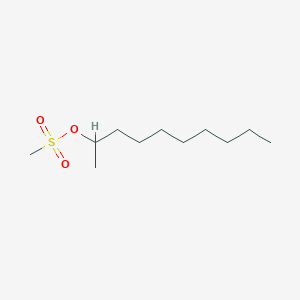

Molecular Structure Analysis

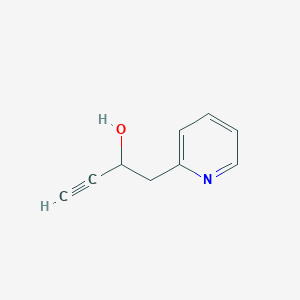

The molecular structure of compounds related to 5-methyl-octahydro-pyrrolo[3,4-c]pyridine has been characterized using various techniques. X-ray single crystal diffraction has been employed to determine the crystal structures of mononuclear complexes, revealing different coordination spheres and the influence of supramolecular interactions . The structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine, a compound with a similar scaffold, has been elucidated, showing that the molecules adopt a chair conformation with specific substituent orientations .

Chemical Reactions Analysis

The reactivity of related compounds has been investigated, with studies reporting unexpected dimerization reactions upon acidic hydrolysis, leading to novel dimerized compounds . This indicates that the scaffold can undergo significant structural changes under certain conditions, which could be leveraged for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

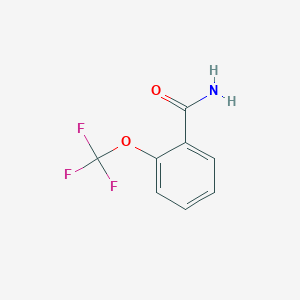

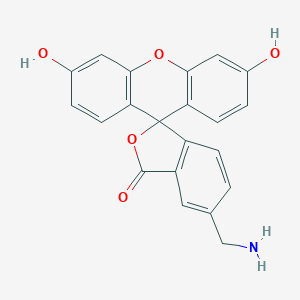

The physical and chemical properties of compounds based on the octahydropyrrolo[3,4-c]pyridine scaffold have been studied to some extent. For example, the photoluminescent properties of certain ligands and their complexes have been analyzed, suggesting potential applications in materials science . The biological activity of octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as CCR5 antagonists has been evaluated, with some compounds showing promising anti-HIV-1 activities, which could be related to their physical and chemical properties .

科学的研究の応用

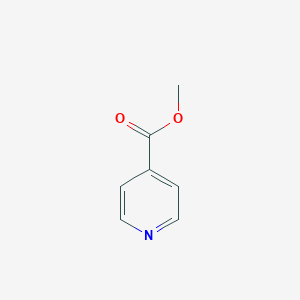

Catalytic Methylation Methods

Researchers have developed catalytic methods that introduce methyl groups onto aromatic rings such as pyridines, relevant to the synthesis of 5-Methyl-octahydro-pyrrolo[3,4-c]pyridine. These methods use feedstock chemicals like methanol and formaldehyde, exploiting the interface between aromatic and non-aromatic compounds to enable methylation at specific positions on the aromatic ring. This approach is significant for synthesizing modified pyridines with potential applications in drug discovery and organic chemistry (Grozavu et al., 2020).

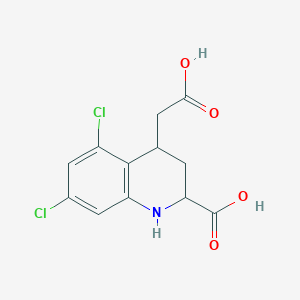

Antagonistic Activity on CCR5 Receptors

The design and synthesis of novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists highlight the therapeutic potential of such compounds. These derivatives exhibit significant anti-HIV-1 activities, indicating their utility in developing new treatments for HIV-1 infections. The research includes structure-activity relationship (SAR) analysis and docking studies, providing insights into the interaction of these compounds with the CCR5 receptor (Wang et al., 2017).

Broad Spectrum of Biological Activities

Pyrrolo[3,4-c]pyridine derivatives are studied for their wide range of pharmacological properties, including their use as analgesic and sedative agents. These compounds have potential applications in treating diseases of the nervous and immune systems, showcasing their versatility in drug development. The review of these derivatives emphasizes their antidiabetic, antimycobacterial, antiviral, and antitumor activities, providing a comprehensive overview of their therapeutic potential (Wójcicka & Redzicka, 2021).

Selectivity in nAChR Ligand Binding

Research on 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles demonstrates the importance of simple substitution patterns in creating ligands selective for nicotinic acetylcholine receptors (nAChRs) subtypes. This work provides insights into the differences in the ligand binding domains of the alpha4beta2 and alpha7 receptors, aiding in the development of targeted therapies for neurological conditions (Bunnelle et al., 2009).

Safety And Hazards

The safety information for 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLKJYVQFIOOTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2CNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-octahydro-pyrrolo[3,4-C]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)